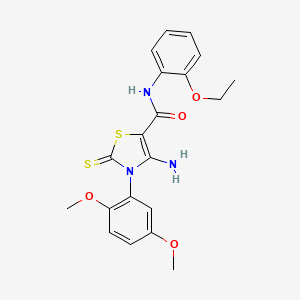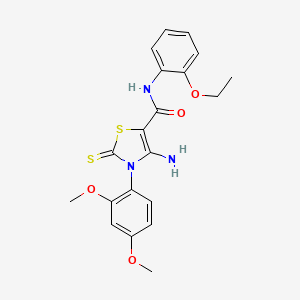![molecular formula C15H20N2O3S B6573307 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide CAS No. 946225-71-4](/img/structure/B6573307.png)
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide, more commonly referred to as N-CQA, is a cyclopropanecarboxamide that has recently been studied for its potential applications in scientific research. N-CQA is a versatile compound that has been used in a variety of experiments, ranging from drug design to biochemistry.
科学的研究の応用
N-CQA has a wide range of potential applications in scientific research. It has been used in drug design experiments to investigate the binding affinity of potential drugs to their target molecules. It has also been used in biochemistry experiments to study the structure and function of proteins and enzymes. In addition, N-CQA has been used in cell culture experiments to investigate the effects of drugs and other compounds on cells.
作用機序
The mechanism of action of N-CQA is not well understood. However, it is believed that the compound interacts with proteins and enzymes in the body to affect their structure and function. It is also believed that N-CQA may interact with cell membranes to affect the transport of molecules across the membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-CQA are not yet fully understood. However, it is believed that the compound may have an effect on the regulation of gene expression and protein synthesis. It is also believed that N-CQA may have an effect on the metabolism of carbohydrates and lipids.
実験室実験の利点と制限
The main advantage of using N-CQA in lab experiments is that it is relatively easy to synthesize and is highly stable. In addition, N-CQA is relatively non-toxic and can be used in a variety of experiments. However, the compound has some limitations. For example, it is not soluble in water, which can limit its use in certain experiments. In addition, the compound can be difficult to purify, which can lead to inconsistent results.
将来の方向性
Despite its potential applications in scientific research, there is still much to be explored about the potential of N-CQA. One potential future direction is to investigate its potential as a therapeutic agent. In addition, further research could be conducted to investigate its effects on gene expression and protein synthesis. Additionally, further research could be conducted to investigate the compound’s potential as a drug delivery system. Finally, further research could be conducted to investigate the compound’s potential as an inhibitor of enzymes and proteins.
合成法
N-CQA is synthesized from a variety of starting materials, including ethanesulfonyl chloride, 4-chloro-1,2,3,4-tetrahydroquinoline, and cyclopropanecarboxylic acid. The synthesis of N-CQA involves a multi-step process that begins with the reaction of ethanesulfonyl chloride and 4-chloro-1,2,3,4-tetrahydroquinoline to form a sulfonamide intermediate. This intermediate is then reacted with cyclopropanecarboxylic acid to form N-CQA. The synthesis of N-CQA is relatively straightforward and can be completed in a few hours.
特性
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-2-21(19,20)17-9-3-4-11-7-8-13(10-14(11)17)16-15(18)12-5-6-12/h7-8,10,12H,2-6,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJQDGZQEQKHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6573230.png)
![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B6573239.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B6573250.png)

![[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6573258.png)

![N-(2,4-dimethoxyphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6573269.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6573288.png)
![2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(furan-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6573296.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B6573301.png)
![3-cyclopentyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B6573303.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide](/img/structure/B6573310.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide](/img/structure/B6573315.png)
![2-(4-chlorophenoxy)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B6573320.png)